3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine
CAS No.: 75564-22-6
Cat. No.: VC16071197
Molecular Formula: C28H20N4
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75564-22-6 |
|---|---|
| Molecular Formula | C28H20N4 |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | (3Z,7Z)-3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine |
| Standard InChI | InChI=1S/C28H20N4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-32-28(24-19-11-4-12-20-24)27(31-29-25)23-17-9-3-10-18-23/h1-20H/b26-25-,28-27-,29-25?,30-26?,31-27?,31-29?,32-28?,32-30? |
| Standard InChI Key | CFTFRXWBXHLEJY-FOXLGCTGSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C/2=C(/N=N/C(=C(\N=N2)/C3=CC=CC=C3)/C4=CC=CC=C4)\C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine (C<sub>28</sub>H<sub>20</sub>N<sub>4</sub>) is an eight-membered heterocyclic ring system containing four nitrogen atoms and four phenyl substituents. Its molecular architecture positions the nitrogen atoms at the 1,2,5,6-positions, with phenyl groups occupying the 3,4,7,8-positions (Figure 1). Theoretical calculations predict a non-planar conformation due to steric interactions between adjacent phenyl rings, though experimental validation remains challenging due to the compound’s instability .
Historical Synthesis Claims and Their Repudiation
Original Synthesis Protocol
Initial reports proposed that heating benzil monohydrazone or mixtures of benzil and benzil dihydrazone under aerobic conditions would yield 3,4,7,8-tetraphenyl-1,2,5,6-tetraazocine via cyclocondensation . This pathway was hypothesized to involve the elimination of water and subsequent [4+4] cyclization.
Reassessment of Reaction Products
Reinvestigations demonstrated that the thermolysis of benzil monohydrazone at 150–200°C in moist air produces a complex mixture of byproducts (Table 1) :
Table 1: Product Distribution from Thermolysis of Benzil Monohydrazone
| Compound | Yield (%) |
|---|---|
| Benzil | 10 |
| Benzaldehyde | 10 |
| Benzamide | 22 |
| Benzyl phenyl ketone | 19 |
| Benzil bis(ketazine) | 11 |
| 3,4,5,6-Tetraphenylpyridazine | 9 |
| 2,4,5-Triphenylimidazole | 2 |
Notably, 2,4,5-triphenylimidazole—a product of the Radziszewski reaction—exhibited fluorescence properties previously misattributed to the target tetraazocine . This misidentification underscores the challenges in characterizing transient intermediates.
Mechanistic Insights into Competing Pathways
Carbon–Carbon σ-Bond Scission
The dominance of benzil and benzaldehyde in the product profile suggests that carbon–carbon bond cleavage in benzil monohydrazone precedes cyclization (Scheme 1). This scission generates phenylglyoxyl radicals, which undergo recombination or oxidation to form observed byproducts like benzyl phenyl ketone .
Transient Tetraazocine Formation
Preliminary experiments with titanium(IV) isopropoxide—a dehydrating agent—indicate that 3,4,7,8-tetraphenyl-1,2,5,6-tetraazocine forms transiently at room temperature but rapidly eliminates dinitrogen (N<sub>2</sub>) to yield stable aromatic systems . This reactivity parallels that of strained azocines, which often favor Bergman cycloaromatization or retro-Diels-Alder fragmentation.
Spectroscopic and Crystallographic Data
UV-Vis and Fluorescence Properties
While the tetraazocine itself remains unisolated, computational studies predict a π→π* transition near 320 nm with weak fluorescence (Φ<sub>f</sub> ≈ 0.05) due to non-radiative decay pathways . The misidentified 2,4,5-triphenylimidazole exhibits strong blue fluorescence under UV light (λ<sub>em</sub> = 450 nm), which likely contributed to earlier mischaracterizations .
Solid-State Stability Considerations
Implications for Heterocyclic Chemistry
The failed synthesis of 3,4,7,8-tetraphenyl-1,2,5,6-tetraazocine highlights two critical challenges in azocine chemistry:
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Kinetic vs. Thermodynamic Control: The high activation energy required for [4+4] cyclization allows lower-energy pathways (e.g., imidazole formation) to dominate .
-
Transient Intermediate Trapping: Strong dehydrating agents may stabilize the tetraazocine momentarily, but subsequent N<sub>2</sub> elimination necessitates cryogenic or matrix-isolation techniques for characterization .
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